molecular formula C4H6F3NO2 B098439 (2S)-2-amino-4,4,4-trifluorobutanoic acid CAS No. 15960-05-1

(2S)-2-amino-4,4,4-trifluorobutanoic acid

Cat. No.: B098439
CAS No.: 15960-05-1
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-REOHCLBHSA-N
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Description

(2S)-2-amino-4,4,4-trifluorobutanoic acid is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Bioisostere Design

The asymmetric synthesis of (2S)-2-amino-4,4,4-trifluorobutanoic acid is crucial in the field of medicinal chemistry, particularly as a bioisostere of the leucine moiety in drug design. A scalable method for the preparation of the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid enantiomer has been developed, which is highly sought after in the pharmaceutical industry. This method involves the use of a recyclable chiral auxiliary, forming a corresponding Ni(II) complex with a glycine Schiff base, and subsequent alkylation and disassembly steps. This process allows the large-scale production of this compound, which is of great significance for drug design and synthesis (Han et al., 2019).

Fluorinated Amino Acid Synthesis

The compound also plays a role in the synthesis of valuable fluorinated amino acids. Techniques involve the use of chiral oxazoline and SeO2-promoted oxidative rearrangement, followed by face-selective hydrogenation, to achieve stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. The transformation is characterized by its simplicity and effectiveness, providing a route to obtain these amino acids as configurationally pure hydrochloride salts (Pigza et al., 2009).

Biomimetic Synthesis

Another important application is found in the biomimetic synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. The synthesis involves DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, leading to high chemical yield and enantioselectivity. This method proves to be practical for large-scale synthesis, making it highly relevant for industrial applications where these enantiomers are required (Soloshonok et al., 2006).

Enantioselective Synthesis

The compound is also central to the enantioselective synthesis of various enantiomers of fluorinated compounds, such as anti-4,4,4-trifluorothreonine. The process involves multiple steps including trifluoromethylation, Sharpless asymmetric dihydroxylation, and selective hydrogenation, highlighting the compound's versatility and importance in achieving enantiopure substances for various applications (Jiang et al., 2003).

Safety and Hazards

The safety information for “(2S)-2-amino-4,4,4-trifluorobutanoic acid” includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Properties

IUPAC Name

(2S)-2-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPCXCOPDSEKQT-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15960-05-1
Record name 15960-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4,4,4-trifluorobutanoic acid
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(2S)-2-amino-4,4,4-trifluorobutanoic acid
Reactant of Route 3
(2S)-2-amino-4,4,4-trifluorobutanoic acid
Reactant of Route 4
(2S)-2-amino-4,4,4-trifluorobutanoic acid
Customer
Q & A

Q1: Why is there significant interest in developing efficient synthesis methods for (S)-2-Amino-4,4,4-trifluorobutanoic acid?

A1: Enantiomerically pure derivatives of (S)-2-Amino-4,4,4-trifluorobutanoic acid are highly sought after for incorporating into drug candidates. This is because the fluorine atoms in the molecule can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity compared to its non-fluorinated counterpart. Efficient and scalable synthesis methods are crucial to meet the demand for this important building block in medicinal chemistry. [, ]

Q2: What innovative approach is described in these papers for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid?

A2: The research presents a practical asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. This method utilizes a chiral nucleophilic glycine equivalent that reacts with 2,2,2-trifluoroethyl iodide (CF3–CH2–I) under mild conditions. Importantly, the process boasts high enantiomeric excess (97.8% ee) and has been successfully scaled to produce over 10 grams of the target product. [] Further development allowed for scaling up the synthesis to over 150 grams by employing a recyclable chiral auxiliary in the alkylation step. This method streamlines the synthesis by allowing the recovery and reuse of the chiral auxiliary while achieving in situ conversion to the desired N-Fmoc protected derivative. []

Q3: What are the advantages of the described synthesis methods compared to previously existing methods?

A3: The described methods offer several advantages over traditional approaches. Firstly, they eliminate the need for chromatographic purification steps, simplifying the process and potentially reducing costs. Secondly, the reactions proceed with excellent stereoselectivity, yielding the desired enantiomer with high purity. Lastly, the use of a recyclable chiral auxiliary in one of the methods contributes to its cost-effectiveness and environmental friendliness. [, ]

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